REACTION_CXSMILES
|
O=[C:2]1O[N:5]=[N+:4]2[CH2:7][CH2:8][CH2:9][CH:3]12.C(OCCOCC)C.[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[C:19]#C.C(=O)=O>>[N:5]1[N:4]2[CH2:7][CH2:8][CH2:9][C:3]2=[CH:2][C:19]=1[C:18]([O:22][CH2:23][CH3:24])=[O:21]
|
Name
|
3a,4,5,6-Tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2[N+](=NO1)CCC2
|
Name
|
|
Quantity
|
2913 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCC
|
Name
|
|
Quantity
|
971 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
3a,4,5,6-tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2[N+](=NO1)CCC2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
122.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is equipped with a water cooled condenser
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated under oil pump vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator with a bath temperature up to 70° C. to a residue
|
Type
|
ADDITION
|
Details
|
About 1.5 kg of toluene is then added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated once more
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C(=O)OCC)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |